2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
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Overview
Description
Preparation Methods
The synthesis of 6-Methyl-Formycin A involves several steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent glycosylation to introduce the sugar moiety. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
6-Methyl-Formycin A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-Formycin A has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying C-glycosyl bond formation.
Biology: It is used in studies of enzyme interactions and metabolic pathways involving C-glycosyl compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-Formycin A involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. It may inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their normal function. This can lead to various biological effects, including antiviral and antibiotic activity .
Comparison with Similar Compounds
6-Methyl-Formycin A is similar to other C-glycosyl compounds, such as Formycin A and Pyrazofurin A. These compounds share a similar core structure but differ in the specific substituents attached to the core. The uniqueness of 6-Methyl-Formycin A lies in its specific methyl group substitution, which can influence its biological activity and chemical reactivity . Other similar compounds include Showdomycin and Pseudouridimycin, which also belong to the class of C-glycosyl compounds .
Properties
Molecular Formula |
C11H16N5O4+ |
---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(7-amino-6-methyl-2H-pyrazolo[4,3-d]pyrimidin-6-ium-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-16-3-13-5-6(14-15-7(5)11(16)12)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,14,15)/p+1/t4-,8-,9-,10+/m1/s1 |
InChI Key |
UHYKIYIKTWEXSX-LFAOKBQASA-O |
Isomeric SMILES |
C[N+]1=C(C2=NNC(=C2N=C1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C[N+]1=C(C2=NNC(=C2N=C1)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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